Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Description
The compound Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a glycosylated cyclopenta[c]pyran derivative. Key features include:
- Stereochemistry: 11 defined stereocenters, with a β-D-glucopyranosyl moiety attached via an oxygen linkage at the C1 position .
- Physicochemical Properties: Molecular formula C₁₇H₂₆O₁₃, molecular weight 462.38 g/mol, topological polar surface area (TPSA) 255.00 Ų, and XLogP -4.80, indicating high hydrophilicity .
- Pharmacokinetics: Oral bioavailability (OB%) of 39.4% and drug-likeness (DL) score 0.466, suggesting moderate absorption and structural compatibility with drug candidates .

- Biological Targets: Predicted interactions with DNA repair enzymes (e.g., DNA lyase) and inflammatory mediators (e.g., NF-kappa-B p105 subunit) .
Properties
IUPAC Name |
methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O13/c1-16(25)10-15(30-14-9(21)8(20)7(19)6(3-18)29-14)28-4-5(13(24)27-2)17(10,26)12(23)11(16)22/h4,6-12,14-15,18-23,25-26H,3H2,1-2H3/t6-,7-,8+,9-,10+,11+,12-,14+,15+,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOVPOGNFVHQOK-WGTKSPNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@H](OC=C([C@]2([C@H]([C@H]1O)O)O)C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,4aR,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound that belongs to the class of iridoid glycosides. These compounds are known for their diverse biological activities and therapeutic potentials. This article aims to explore the biological activity of this specific compound by reviewing available literature and research findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a tetrahydrocyclopenta[c]pyran structure which contribute to its biological properties. The presence of these functional groups typically enhances solubility and reactivity in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₄O₆ |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | Methyl (1R,4aR,5S,6R,7S,7aR)-4a... |
| Solubility | Soluble in water and organic solvents |
Anti-inflammatory Effects
Research has indicated that iridoid glycosides exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1α in various cell models. This activity is crucial for potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
The hydroxyl groups present in the structure of methyl (1R,4aR,5S,6R,7S,7aR)-4a... are associated with antioxidant activity. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in cells. This property is particularly relevant for preventing chronic diseases linked to oxidative damage .
Anticancer Properties
Some studies have suggested that iridoid glycosides may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds derived from similar structures have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .
Antiviral Activity
Recent research has highlighted the antiviral potential of iridoid glycosides against various viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. This property may provide a basis for developing antiviral therapies .
Study on Anti-inflammatory Mechanisms
A study published in 2020 explored the anti-inflammatory effects of various iridoid glycosides. The results indicated that methyl (1R,4aR...) significantly reduced inflammation markers in RAW264.7 macrophages when exposed to lipopolysaccharide (LPS). The compound inhibited TNF-α production by up to 50% at certain concentrations .
Antioxidant Capacity Assessment
A comparative study assessed the antioxidant capacity of several iridoid compounds using DPPH radical scavenging assays. Methyl (1R,4aR...) demonstrated a notable IC50 value indicating its effectiveness as an antioxidant agent compared to standard antioxidants like ascorbic acid .
Anticancer Activity Investigation
In vitro studies on cancer cell lines showed that methyl (1R,4aR...) could induce apoptosis in breast cancer cells through caspase activation pathways. The compound exhibited a dose-dependent response with IC50 values suggesting significant cytotoxicity against cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Variations
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Glycosylation Impact: The target compound’s β-D-glucopyranosyl group increases molecular weight and hydrophilicity (TPSA 255 Ų vs. 96.20 Ų in non-glycosylated analogues) .
- Stereochemical Sensitivity: The β-D-glucopyranosyl configuration in the target compound contrasts with β-L-glucopyranosyl in , which may affect enzymatic recognition and bioavailability.
Pharmacokinetic and Bioactivity Profiles
Table 2: Pharmacokinetic and Target Comparisons
Key Observations:
- Bioavailability : The target compound’s moderate OB% (39.4%) surpasses simpler analogues (e.g., Lantadene A, OB% 38.7%) but is lower than highly bioavailable compounds like Physalin A (OB% 91.7%) .
- Target Specificity : Glycosylation correlates with predicted anti-inflammatory activity (NF-kappa-B inhibition), while dimerization broadens target range to neurological receptors.
ADMET and Toxicity Profiles
- Predicted hepatotoxicity and mitochondrial toxicity risks require validation .
- Dimeric Compound : High TPSA (310 Ų) and rotatable bonds (17) may reduce oral absorption despite low LogP (0.10).
Q & A
Basic Research Questions
Q. How is the stereochemistry of the compound determined, and what challenges arise in confirming its configuration?
- Methodology : X-ray crystallography is the gold standard for resolving 11 stereocenters. Nuclear Overhauser Effect (NOE) NMR experiments can corroborate spatial arrangements of hydroxyl and methyl groups. Challenges include overlapping signals in NMR due to similar chemical environments and the need for enantiomerically pure starting materials during synthesis .
- Data : The InChI string (1S/C17H26O13/...) encodes stereochemistry, validated via computational tools like ACD/Labs Percepta .
Q. What synthetic strategies are employed for constructing the glycosidic linkage between the cyclopenta[c]pyran core and the β-L-glucopyranosyl moiety?
- Methodology : Glycosylation using protected glucopyranosyl donors (e.g., trichloroacetimidates) under acid catalysis. Protecting groups (e.g., acetyl or benzyl) prevent undesired side reactions. Post-coupling deprotection with NaOMe/MeOH ensures hydroxyl group regeneration .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 568.2003 g/mol). Reverse-phase HPLC with UV detection (210–254 nm) monitors purity, while 2D NMR (COSY, HSQC) resolves complex proton environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

